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molecular formula C15H10Cl4N2O2 B3060121 N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide CAS No. 17722-35-9

N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide

Cat. No. B3060121
M. Wt: 392.1 g/mol
InChI Key: QTZMREHMWVTWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106071B2

Procedure details

A mixture of diethyl malonate (24 g, 0.15 mol) and 2,4-dichloro aniline (60.8 g, 2.5 eq) was heated at 200° C. upon passing nitrogen gas stream to distil out ethanol. Six hours later, the reactants were cooled to room temperature with adding diethylether. The solids produced were filtered and washed with diethylether (yield: 48 g, 82%): 1H NMR (CDCl3) δ10.04 (s, 2H) 8.04 (d, J=9 Hz, 2H) 7.42 (m, 2H) 7.26, (dd, J=2.4, 9 Hz, 2H) 3.74 (s, 2H)
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
60.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:9]CC)(=O)[CH2:2][C:3]([O:5]CC)=O.[Cl:12][C:13]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:14]=1[NH2:15]>>[Cl:12][C:13]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:14]=1[NH:15][C:3](=[O:5])[CH2:2][C:1]([NH:15][C:14]1[CH:16]=[CH:17][C:18]([Cl:20])=[CH:19][C:13]=1[Cl:12])=[O:9]

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
60.8 g
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to distil out ethanol
TEMPERATURE
Type
TEMPERATURE
Details
Six hours later, the reactants were cooled to room temperature with adding diethylether
CUSTOM
Type
CUSTOM
Details
The solids produced
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with diethylether (yield: 48 g, 82%)

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC(=C1)Cl)NC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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